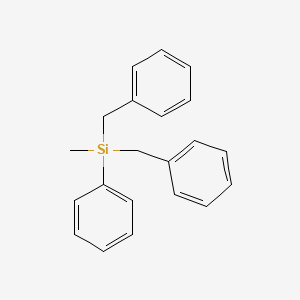
Dibenzyl(methyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl(methyl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two benzyl groups, one methyl group, and one phenyl group. This compound is part of a broader class of organosilanes, which are known for their diverse applications in organic synthesis, materials science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzyl(methyl)phenylsilane typically involves the reaction of phenylsilane with benzyl chloride in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the silicon atom in phenylsilane acts as a nucleophile, attacking the carbon atom in benzyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in a batch reactor, followed by purification steps such as distillation or recrystallization to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Dibenzyl(methyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or platinum are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under anhydrous conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds.
Substitution: Substituted organosilanes with various functional groups.
Scientific Research Applications
Dibenzyl(methyl)phenylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.
Mechanism of Action
The mechanism of action of dibenzyl(methyl)phenylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The pathways involved include nucleophilic substitution, oxidation-reduction reactions, and coordination with metal catalysts.
Comparison with Similar Compounds
Phenylsilane: Similar structure but lacks the benzyl groups.
Diphenylsilane: Contains two phenyl groups instead of benzyl groups.
Methylphenylsilane: Contains only one phenyl and one methyl group.
Uniqueness: Dibenzyl(methyl)phenylsilane is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
138455-36-4 |
|---|---|
Molecular Formula |
C21H22Si |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
dibenzyl-methyl-phenylsilane |
InChI |
InChI=1S/C21H22Si/c1-22(21-15-9-4-10-16-21,17-19-11-5-2-6-12-19)18-20-13-7-3-8-14-20/h2-16H,17-18H2,1H3 |
InChI Key |
JCJUNJZJNLDUSK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CC1=CC=CC=C1)(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















